molecular formula C10H18O2 B14439811 3-Hydroxy-3,4,4,5-tetramethylhex-5-en-2-one CAS No. 76965-69-0

3-Hydroxy-3,4,4,5-tetramethylhex-5-en-2-one

Katalognummer: B14439811
CAS-Nummer: 76965-69-0
Molekulargewicht: 170.25 g/mol
InChI-Schlüssel: YTHVGXSJWQNFQW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Hydroxy-3,4,4,5-tetramethylhex-5-en-2-one is an organic compound with a complex structure characterized by multiple methyl groups and a hydroxyl group attached to a hexene backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-3,4,4,5-tetramethylhex-5-en-2-one typically involves the reaction of suitable precursors under controlled conditions. One common method involves the aldol condensation of 3,4,4,5-tetramethylhex-5-en-2-one with a hydroxyl-containing reagent. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the hydroxyl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale aldol condensation reactions, followed by purification steps such as distillation or crystallization to obtain the pure product. The reaction conditions are optimized to maximize yield and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

3-Hydroxy-3,4,4,5-tetramethylhex-5-en-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form a saturated alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

3-Hydroxy-3,4,4,5-tetramethylhex-5-en-2-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-Hydroxy-3,4,4,5-tetramethylhex-5-en-2-one involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing the compound’s reactivity and interactions. The presence of multiple methyl groups can affect the compound’s steric properties and its ability to participate in various chemical reactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Hydroxy-3,4,4,5-tetramethylhex-5-en-2-one: Unique due to its specific arrangement of hydroxyl and methyl groups.

    3-Hydroxy-3,4,4,5-tetramethylhex-5-en-2-ol: Similar structure but with an additional hydroxyl group.

    3,4,4,5-Tetramethylhex-5-en-2-one: Lacks the hydroxyl group, resulting in different chemical properties.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of both hydroxyl and multiple methyl groups makes it a versatile compound in various chemical and biological contexts.

Eigenschaften

CAS-Nummer

76965-69-0

Molekularformel

C10H18O2

Molekulargewicht

170.25 g/mol

IUPAC-Name

3-hydroxy-3,4,4,5-tetramethylhex-5-en-2-one

InChI

InChI=1S/C10H18O2/c1-7(2)9(4,5)10(6,12)8(3)11/h12H,1H2,2-6H3

InChI-Schlüssel

YTHVGXSJWQNFQW-UHFFFAOYSA-N

Kanonische SMILES

CC(=C)C(C)(C)C(C)(C(=O)C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.